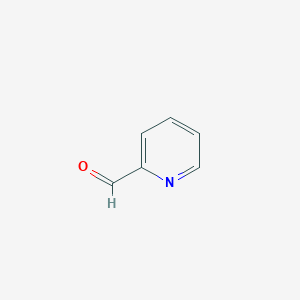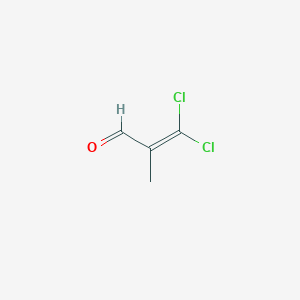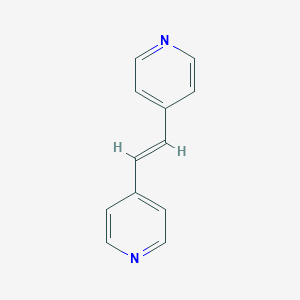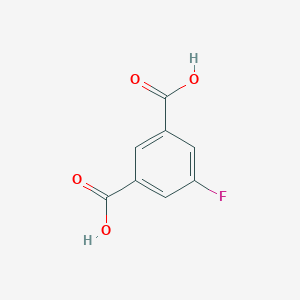
4-Phenylpentan-2-ylbenzene
Vue d'ensemble
Description
4-Phenylpentan-2-ylbenzene is an organic compound with the molecular formula C17H20 It is a derivative of pentane, where two phenyl groups are attached to the second and fourth carbon atoms of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenylpentan-2-ylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-2-phenylpropane with benzene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylpentan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups, altering the compound’s properties.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for the reduction of phenyl groups.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-Phenylpentan-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Phenylpentan-2-ylbenzene involves its interaction with molecular targets through its aromatic rings. The phenyl groups can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylbenzene: A simpler compound with a single phenyl group attached to a benzyl group.
Diphenylmethane: Contains two phenyl groups attached to a single carbon atom.
Triphenylmethane: Features three phenyl groups attached to a central carbon atom.
Uniqueness
4-Phenylpentan-2-ylbenzene is unique due to its specific structural arrangement, with phenyl groups attached to the second and fourth carbon atoms of the pentane chain. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-phenylpentan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-14(16-9-5-3-6-10-16)13-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOVWJDLQGPYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921399 | |
| Record name | 1,1'-(Pentane-2,4-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-23-9 | |
| Record name | NSC54376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Pentane-2,4-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















